(2R)-1-Ethyl-2-methylpiperazine dihydrochloride
Description
(2R)-1-Ethyl-2-methylpiperazine dihydrochloride is a chiral piperazine derivative with a molecular formula of C₇H₁₆Cl₂N₂ (excluding counterions) and a molecular weight of 281.22 g/mol . It features an ethyl group at the 1-position and a methyl group at the 2-position of the piperazine ring, with the (2R) stereochemistry contributing to its unique spatial configuration. This compound is typically synthesized through alkylation reactions, where ethyl and methyl groups are introduced sequentially to a piperazine precursor. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications, particularly as a building block in drug discovery .
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
1-ethyl-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H |
InChI Key |
SGYLPDZARCRHMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNCC1C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Ethyl-2-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection to yield the desired piperazine derivative .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of piperazine compounds . These methods allow for the high-yield production of (2R)-1-Ethyl-2-methylpiperazine dihydrochloride with controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Ethyl-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
(2R)-1-Ethyl-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1-Ethyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Piperazine derivatives vary widely in substituents, stereochemistry, and applications. Below is a detailed comparison of (2R)-1-Ethyl-2-methylpiperazine dihydrochloride with structurally related compounds:
Structural and Physicochemical Properties
- Solubility: The dihydrochloride form improves water solubility, critical for bioavailability. Compounds with bulky groups (e.g., benzyl in ) may exhibit lower solubility. Stereochemistry: The (2R) configuration distinguishes it from stereoisomers like (2S,5R)-1-benzyl-2,5-dimethylpiperazine (), which may exhibit divergent binding affinities in chiral environments .
Biological Activity
(2R)-1-Ethyl-2-methylpiperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
(2R)-1-Ethyl-2-methylpiperazine dihydrochloride belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. Its unique structural features, including ethyl and methyl substitutions, influence its biological interactions and receptor binding profiles.
1. Antidepressant Effects
Research indicates that derivatives of piperazine compounds, including (2R)-1-Ethyl-2-methylpiperazine dihydrochloride, exhibit potential as serotonin receptor modulators. These compounds may influence neurotransmitter systems, particularly serotonin pathways, which are critical in mood regulation and the treatment of depression. Some studies have highlighted their agonistic activity on serotonin receptors, suggesting a role in antidepressant effects .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that piperazine derivatives can exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Interaction studies reveal that (2R)-1-Ethyl-2-methylpiperazine dihydrochloride binds to multiple biological targets, including neurotransmitter receptors. Techniques such as radioligand binding assays and functional assays are employed to elucidate these interactions. For instance, compounds with similar structures have been shown to interact with dopamine D2 and serotonin 5-HT1A receptors, which are critical in various neurological disorders .
Comparative Analysis with Similar Compounds
The following table compares (2R)-1-Ethyl-2-methylpiperazine dihydrochloride with other piperazine derivatives regarding their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2R)-1-Ethyl-2-methylpiperazine dihydrochloride | Ethyl and methyl substitutions | Antidepressant, antimicrobial |
| 1-Methylpiperazine | One methyl group on nitrogen | Antidepressant properties |
| 1-(4-Fluorophenyl)piperazine | Fluorine substitution on phenyl group | Antipsychotic effects |
| 4-(4-Methylpiperazinyl)phenol | Phenol group attached to piperazine | Antimicrobial and anti-inflammatory |
This comparison highlights the unique profile of (2R)-1-Ethyl-2-methylpiperazine dihydrochloride, which may lead to distinct therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activities of (2R)-1-Ethyl-2-methylpiperazine dihydrochloride:
- Study on Antidepressant Activity : A recent study demonstrated that this compound exhibits significant agonistic activity on serotonin receptors, contributing to its antidepressant effects. The EC50 values for receptor activation were reported as follows:
- Antimicrobial Efficacy : In vitro evaluations showed that (2R)-1-Ethyl-2-methylpiperazine dihydrochloride had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
